molecular formula C17H14F3N3O3S B1670271 Deracoxib CAS No. 169590-41-4

Deracoxib

カタログ番号 B1670271
CAS番号: 169590-41-4
分子量: 397.4 g/mol
InChIキー: WAZQAZKAZLXFMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deracoxib, sold under the trade name Deramaxx, is a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in dogs to treat pain associated with osteoarthritis, or to prevent pain following orthopedic or dental surgery . It is available as beef-flavored tablets .


Molecular Structure Analysis

The crystal structure of Deracoxib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques . Deracoxib crystallizes in space group Pbca (#61) with a = 9.68338(11), b = 9.50690(5), c = 38.2934(4) Å, V = 3525.25(3) Å3, and Z = 8 .


Physical And Chemical Properties Analysis

Deracoxib is a compound containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular weight of Deracoxib is 397.37 g·mol −1 .

科学的研究の応用

Antitumor Effects

Deracoxib has demonstrated potential in cancer treatment, particularly in veterinary medicine. It was observed to have antitumor activity against transitional cell carcinoma (TCC) of the urinary bladder in dogs, with a considerable portion of the subjects showing partial remission or stable disease (McMillan et al., 2011). Additionally, deracoxib has been studied for its role in protecting normal cells from the toxic effects of doxorubicin, a chemotherapeutic agent, in canine mammary epithelial cells (Bakirel et al., 2017). It also showed synergistic growth-inhibitory effects with doxorubicin against a canine mammary tumor cell line (Bakirel et al., 2016).

Effects on Oxidative Stress

In vitro studies have revealed that deracoxib can mitigate oxidative stress in canine mammary carcinoma cells. It was found to attenuate doxorubicin-induced oxidative damage by modulating enzymatic and non-enzymatic components, suggesting its potential in cancer treatment through systematic modulation of the antioxidant defense systems (Alkan et al., 2014).

Pharmacokinetics and Selectivity

Deracoxib's pharmacokinetics have been evaluated in horses, showing that it is absorbed after oral administration and could be a useful anti-inflammatory treatment for various conditions in horses. Its selectivity for cyclooxygenase-2 (COX-2) was also highlighted in this study (Davis et al., 2011).

Crystal Structure Analysis

The crystal structure of deracoxib has been solved and refined, providing valuable information for further drug development and understanding its interaction with biological molecules (Kaduk et al., 2023).

特性

IUPAC Name

4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQAZKAZLXFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045975
Record name Deracoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deracoxib

CAS RN

169590-41-4
Record name Deracoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169590-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deracoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deracoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deracoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deracoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DERACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deracoxib
Reactant of Route 2
Reactant of Route 2
Deracoxib
Reactant of Route 3
Deracoxib
Reactant of Route 4
Reactant of Route 4
Deracoxib
Reactant of Route 5
Reactant of Route 5
Deracoxib
Reactant of Route 6
Reactant of Route 6
Deracoxib

Citations

For This Compound
1,900
Citations
ES Roberts, KA Van Lare, BR Marable… - Journal of veterinary …, 2009 - Wiley Online Library
… mg/kg/day deracoxib once daily for 6 months… deracoxib. Focal renal papillary necrosis was seen in one dog treated with 8 mg/kg/day and in three dogs receiving 10 mg/kg/day deracoxib …
Number of citations: 35 onlinelibrary.wiley.com
SE Bienhoff, ES Smith, LM Roycroft… - Veterinary …, 2012 - Wiley Online Library
… and safety of deracoxib for control of postoperative pain and inflammation associated with soft tissue surgery in dogs. We hypothesized that deracoxib administered perioperatively …
Number of citations: 37 onlinelibrary.wiley.com
KA Sennello, MS Leib - Journal of veterinary internal medicine, 2006 - Wiley Online Library
… No significant differences in total scores were found between placebo and deracoxib on … and deracoxib groups whereas no significant differences were found between the deracoxib …
Number of citations: 41 onlinelibrary.wiley.com
JK Sessions, LR Reynolds… - American journal of …, 2005 - Am Vet Med Assoc
… Procedure —Each dog received carprofen, deracoxib, or … Results —Carprofen and deracoxib significantly suppressed … Results indicate that carprofen and deracoxib act in vivo on target …
Number of citations: 75 avmajournals.avma.org
SL Blois, DG Allen, RD Wood… - American journal of …, 2010 - Am Vet Med Assoc
… Deracoxib caused a mild decrease in platelet aggregation induced by 50μM ADP. Platelet … Deracoxib administration resulted in a minor abnormality in platelet aggregation. Anti-…
Number of citations: 57 avmajournals.avma.org
JL Davis, JF Marshall, MG Papich… - Journal of veterinary …, 2011 - Wiley Online Library
… Following PO administration, deracoxib had a long elimination … selectivity assays showed that deracoxib was selective for … This study showed that deracoxib is absorbed in the horse …
Number of citations: 21 onlinelibrary.wiley.com
KB Mullins, JM Thomason, KV Lunsford… - Veterinary Anaesthesia …, 2012 - Elsevier
Objective To determine effects of anti-inflammatory doses of COX-2 selective NSAIDs carprofen, meloxicam, and deracoxib on platelet function in dogs and urine 11-dehydro-…
Number of citations: 49 www.sciencedirect.com
SK McMillan, P Boria, GE Moore… - Journal of the …, 2011 - Am Vet Med Assoc
… Procedures —Dogs were treated PO with deracoxib at a dosage … Toxic effects of deracoxib administration in dogs were … abnormalities attributed to deracoxib administration were noted …
Number of citations: 92 avmajournals.avma.org
S Spyra, A Meisner, M Schaefer… - British Journal of …, 2017 - Wiley Online Library
… (2‐APB), was efficaciously enhanced by deracoxib and celecoxib, two COX‐2‐selective … The effects of celecoxib and deracoxib on TRPV3 were dependent on the stimulus used to …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
DL Millis, JP Weigel, T Moyers, FC Buonomo - Vet Ther, 2002 - researchgate.net
… The medium and high dosages of deracoxib were effective in preventing lameness and … degree than the medium dose of deracoxib. Preemptive deracoxib treatment at dosages as low …
Number of citations: 73 www.researchgate.net

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。